molecular formula C16H22N4O10 B6591550 1,3,4,6-Tetra-O-acetyl-2-[(azidoacetyl)amino]-2-deoxy-beta-D-galactopyranose CAS No. 1404472-50-9

1,3,4,6-Tetra-O-acetyl-2-[(azidoacetyl)amino]-2-deoxy-beta-D-galactopyranose

Cat. No.: B6591550
CAS No.: 1404472-50-9
M. Wt: 430.37 g/mol
InChI Key: HGMISDAXLUIXKM-YMILTQATSA-N
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Description

1,3,4,6-Tetra-O-acetyl-2-[(azidoacetyl)amino]-2-deoxy-beta-D-galactopyranose, also known as Ac4GalNAz, is a compound that has been used in the synthesis of PROTACs . It has been loaded into poly (lactic-co-glycolic acid) PLGA nanoparticles for efficient and prospective in vivo metabolic processing .


Synthesis Analysis

The synthesis of this compound involves the use of 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-α-D-mannopyranose oxalate and EDC.HCl dissolved in dimethylformamide, followed by azido acetic acid . The reaction is allowed to stir for 1 hour, and subsequently, triethylamine is added .


Molecular Structure Analysis

The molecular formula of this compound is C16H22N4O10 . Its average mass is 430.367 Da and its monoisotopic mass is 430.133606 Da .


Chemical Reactions Analysis

The 2-azido group in this compound acts as a latent amine, which can be re-accessible by several reductive chemistries . It plays an important role in α-selective glycosylations .


Physical and Chemical Properties Analysis

This compound is a white crystalline solid . Its melting point is 216-221 °C (dec.) .

Scientific Research Applications

Synthesis and Structural Analysis

The chemical serves as a crucial intermediate in the synthesis of diverse glycosylated compounds, demonstrating its fundamental role in carbohydrate chemistry. For instance, it is used in the preparation of alpha and beta anomers of tetra-O-acetylated chloro-deoxy-D-galactopyranose derivatives. The study conducted by Feng-Wu Liu et al. (2005) elaborates on the anomerization phenomenon and kinetic acetylation processes involved in the synthesis of such compounds. The research provides insights into the influence of chloro and acetyl groups on the ring conformations of galactopyranose, highlighting the compound's utility in exploring structural aspects of carbohydrates (Liu, Zhang, Liu, & Song, 2005).

Interaction with RNA

The compound has been applied in the synthesis of 2-amino-2-deoxy-beta-glycosyl-(1-->5)-nucleosides, investigating their potential interactions with RNA. Guisheng Zhang et al. (2003) found that derivatives of this compound could selectively form glycosyl nucleosides, exhibiting varying degrees of affinity towards RNA. This suggests its potential application in designing molecules that could interact with RNA, possibly impacting the development of novel therapeutic agents targeting RNA-based processes (Zhang, Guan, Zhang, Min, & Zhang, 2003).

Antitumor Activities

Additionally, derivatives of this compound have been explored for their antitumor activities. The research by Guisheng Zhang et al. (2003) on the synthesis of 5′-O-(2-azido-2-deoxy-α-D-glycosyl)nucleosides demonstrates the compound's potential in yielding nucleosides with significant growth inhibition of tumor cells, indicating its applicability in the synthesis of compounds with antitumor properties (Zhang, Chen, Min, & Zhang, 2003).

Crystallographic Studies

The compound also facilitates crystallographic studies to elucidate the three-dimensional structures of glycosides. For instance, the work by T. Mikeska et al. (2003) on the crystal structures of O-acetylated 2-acylamino-2-deoxy-D-galactose derivatives underscores its utility in obtaining detailed structural information, which is crucial for understanding the interactions and reactivity of glycosylated compounds (Mikeska, Nieger, Mansikkamäki, Daniels, & Kolter, 2003).

Safety and Hazards

This compound is not classified as a dangerous substance according to GHS .

Future Directions

The compound has been used for the fabrication of PLGA nanoparticles, which have shown promise for efficient and prospective in vivo metabolic processing . Preliminary in vivo studies with un-encapsulated Ac4GalNAz showed poor engineering of cardiac glycoproteins, opening up avenues for Ac4GalNAz-loaded nanoparticles for improved bioavailability and efficient metabolic engineering .

Properties

IUPAC Name

[(2R,3R,4R,5R,6S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)/t11-,13-,14+,15-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMISDAXLUIXKM-YMILTQATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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